Apixaban Metabolite 5 Methyl Ester is a significant compound derived from the anticoagulant drug apixaban, which is primarily used to prevent blood clots in various medical conditions. This metabolite is relevant in pharmacokinetic studies and helps in understanding the metabolic pathways of apixaban in the human body. The compound is classified as a metabolite of apixaban, which is itself a selective inhibitor of factor Xa, playing a crucial role in the coagulation cascade.
Apixaban is synthesized and marketed under various brand names, including Eliquis. The metabolite 5 methyl ester is formed during the metabolism of apixaban, primarily through cytochrome P450 enzymatic pathways. It is classified as an impurity or metabolite, which can be essential for regulatory submissions and quality control in pharmaceutical development.
The synthesis of Apixaban Metabolite 5 Methyl Ester involves several steps, typically starting from the parent compound apixaban. Various synthetic routes have been explored, including:
The molecular formula for Apixaban Metabolite 5 Methyl Ester is , with a molecular weight of approximately 475.54 g/mol. The structure features multiple functional groups, including:
The structural representation can be derived from its SMILES notation: CCOC(=O)c1nn(c2ccc(OC)cc2)c3C(=O)N(CCc13)c4ccc(cc4)N5CCCCC5=O
.
The primary reactions involving Apixaban Metabolite 5 Methyl Ester include:
Apixaban Metabolite 5 Methyl Ester functions similarly to its parent compound by inhibiting factor Xa, thereby preventing thrombin generation and subsequent clot formation. The mechanism involves:
The physical properties of Apixaban Metabolite 5 Methyl Ester include:
Chemical properties include:
Apixaban Metabolite 5 Methyl Ester has several applications in scientific research:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: